1-Benzyl-3-(3-hydroxy-4,4-dimethylpentyl)urea
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Description
Molecular Structure Analysis
The molecular structure of “1-Benzyl-3-(3-hydroxy-4,4-dimethylpentyl)urea” consists of a benzyl group (C6H5CH2-) and a 3-hydroxy-4,4-dimethylpentyl group attached to a urea (NH2CONH2) backbone. The benzyl group is a phenyl ring attached to a methylene (-CH2-) group, and the 3-hydroxy-4,4-dimethylpentyl group is a five-carbon chain with two methyl groups and a hydroxy group attached .Scientific Research Applications
Chemical Synthesis and Complex Formation
1-Benzyl-3-(3-hydroxy-4,4-dimethylpentyl)urea has been explored in the context of chemical synthesis, particularly in forming N-hydroxyamide-containing heterocycles. For example, a study by Ohkanda et al. (1993) describes the synthesis of 1-benzyloxy-2(1H)-pyrimidinones and pyrazinones, which can form complexes with iron(III) in acidic conditions (Ohkanda et al., 1993).
Pharmacological Research
In pharmacological research, urea derivatives, similar to this compound, have shown promise as antineoplastic agents. For instance, the disposition and metabolism of 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene, a molecule with structural similarities, were studied by Maurizis et al. (1998), revealing insights into its potential as an anticancer drug (Maurizis et al., 1998).
Chemical Reactions and Substitution
Ureas, including those structurally related to this compound, have been examined for their reactivity under various conditions. A study by Hutchby et al. (2009) highlights the efficient substitution reactions of hindered trisubstituted ureas with different nucleophiles under neutral conditions. This research is crucial for understanding the synthetic potential and applications of such ureas in chemical reactions (Hutchby et al., 2009).
DNA Interaction Studies
The interaction of similar urea derivatives with DNA has also been a topic of research. Ajloo et al. (2015) investigated the interaction of certain bis-hydroxybenzylidene ureas with calf-thymus DNA, revealing their potential in biological applications and molecular dynamics (Ajloo et al., 2015).
Properties
IUPAC Name |
1-benzyl-3-(3-hydroxy-4,4-dimethylpentyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)13(18)9-10-16-14(19)17-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARWJFZGHVNEOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)NCC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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